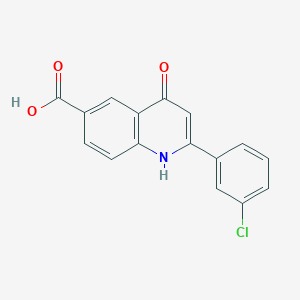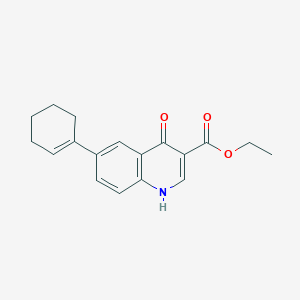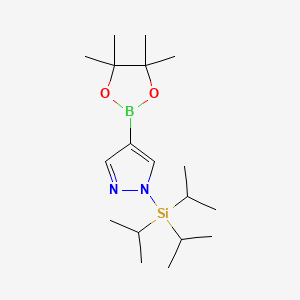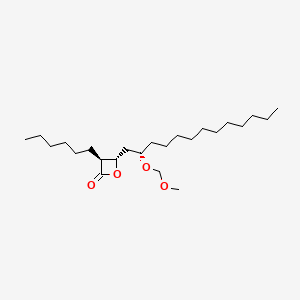![molecular formula C11H8Br2O B11832083 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-](/img/structure/B11832083.png)
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is a complex organic compound characterized by its unique structure, which includes a cyclopenta[b]benzofuran core with two bromine atoms at the 5 and 7 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- typically involves a multi-step process. One common method is the oxidative phenol-enamine formal [3 + 2] cycloaddition, which is catalyzed by hemin and t-butyl hydroperoxide (t-BuOOH). This environmentally benign method offers excellent atom- and step-economy, making it a sustainable choice for synthesizing cyclopenta[b]benzofuran scaffolds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable synthesis are likely to be applied. This includes the use of catalytic processes and minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms at the 5 and 7 positions can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine positions.
Applications De Recherche Scientifique
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Medicine: Its unique structure and reactivity make it a potential lead compound for drug development.
Industry: The compound’s properties may be exploited in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cell signaling and function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Cyclopenta[b]benzofuran-5-carboxylic acid, 7-bromo-3a,8b-dihydro-: This compound shares a similar core structure but differs in functional groups.
Cyclopenta[b]benzofurans: A broader class of compounds with variations in substituents and functional groups.
Uniqueness
3H-Cyclopenta[b]benzofuran, 5,7-dibromo-3a,8b-dihydro-, (3aR,8bR)-rel- is unique due to its specific bromine substitutions and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H8Br2O |
|---|---|
Poids moléculaire |
315.99 g/mol |
Nom IUPAC |
(3aR,8bR)-5,7-dibromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran |
InChI |
InChI=1S/C11H8Br2O/c12-6-4-8-7-2-1-3-10(7)14-11(8)9(13)5-6/h1-2,4-5,7,10H,3H2/t7-,10-/m1/s1 |
Clé InChI |
XMRSECBNWCYXBL-GMSGAONNSA-N |
SMILES isomérique |
C1C=C[C@H]2[C@@H]1OC3=C2C=C(C=C3Br)Br |
SMILES canonique |
C1C=CC2C1OC3=C2C=C(C=C3Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


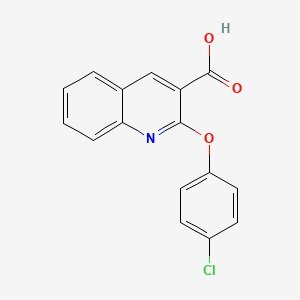

![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

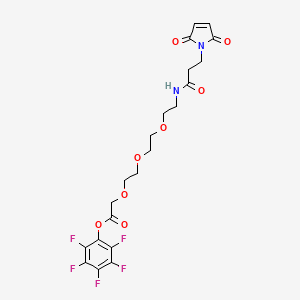
![N-[2-bromo-5-[(Z)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11832056.png)

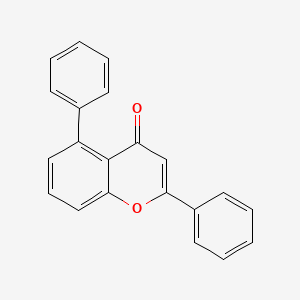
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)

